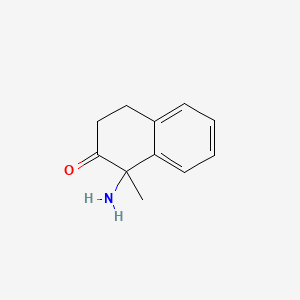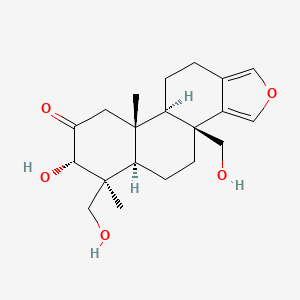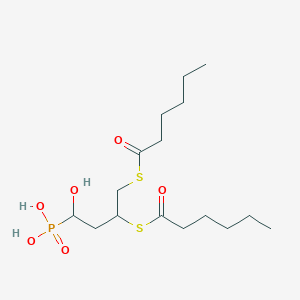
ニトロメタクアロン
説明
ニトロメタクアロンはメタクアロンの合成類似体であり、鎮静作用と催眠作用で知られています。 メタクアロンよりも有意に強力であり、典型的な用量は約25ミリグラムです 。 この化合物は化学的に2-メチル-3-(2-メトキシ-4-ニトロフェニル)-4(3H)-キナゾリン-4-オンとして識別されます .
科学的研究の応用
Nitromethaqualone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses due to its sedative and hypnotic properties.
準備方法
合成経路と反応条件: ニトロメタクアロンの合成には、メタクアロンのニトロ化が含まれます。このプロセスは通常、メタクアロンから始まり、濃硫酸と硝酸の混合物を使用してニトロ化されます。 反応は制御された温度で行われ、芳香環の選択的ニトロ化が保証されます .
工業生産方法: ニトロメタクアロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を厳密に管理する必要があります。 最終製品は通常、再結晶またはその他の適切な精製技術によって精製されます .
反応の種類:
酸化: ニトロメタクアロンは酸化反応を起こす可能性があり、特にメトキシ基で酸化反応を起こし、対応するキノンを生成します。
還元: ニトロメタクアロン中のニトロ基は、触媒存在下で水素ガスなどの還元剤を使用するか、他の化学還元剤を使用することでアミノ基に還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 一般的な還元剤には、パラジウム触媒を使用する水素ガスや、塩化スズ(II)などの化学還元剤などがあります。
主要な製品:
酸化: キノンの生成。
還元: アミノ誘導体の生成。
4. 科学研究における用途
ニトロメタクアロンは、科学研究においていくつかの用途があります。
化学: 分析化学における参照標準として、類似の化合物の識別と定量に使用されます。
生物学: 生物系、特に神経伝達物質受容体との相互作用に対する効果について研究されています。
医学: 鎮静作用と催眠作用のため、潜在的な治療的用途について調査されています。
作用機序
ニトロメタクアロンは、主に中枢神経系におけるγ-アミノ酪酸(GABA)受容体の調節を通じてその効果を発揮します。 これはGABA-A受容体の正のアロステリックモジュレーターとして作用し、GABAの抑制効果を高め、鎮静作用と催眠作用をもたらします 。 この化合物のメタクアロンに対する高強度は、GABA-A受容体に対する親和性が高いことに起因します .
類似の化合物:
メタクアロン: 鎮静作用と催眠作用で知られる母体化合物。
キナゾリン-4-オン誘導体: 鎮静作用、抗けいれん作用、抗炎症作用などのさまざまな薬理作用を示す化合物群.
独自性: ニトロメタクアロンは、メタクアロンと比較して有意に高い強度を持つため、ユニークです。 この高強度は、ニトロ基の存在によるものであり、GABA-A受容体への結合親和性を高めます 。 さらに、その特定の化学構造により、生物学的標的との選択的相互作用が可能になり、研究と潜在的な治療的用途の両方で貴重な化合物となっています .
類似化合物との比較
Methaqualone: The parent compound, known for its sedative and hypnotic effects.
Quinazolinone Derivatives: A class of compounds with various pharmacological activities, including sedative, anticonvulsant, and anti-inflammatory properties.
Uniqueness: Nitromethaqualone is unique due to its significantly higher potency compared to methaqualone. This increased potency is due to the presence of the nitro group, which enhances its binding affinity to the GABA-A receptor . Additionally, its specific chemical structure allows for selective interactions with biological targets, making it a valuable compound in both research and potential therapeutic applications .
特性
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHHDMJWDYJXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187601 | |
| Record name | Nitromethaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340-52-3 | |
| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitromethaqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitromethaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROMETHAQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?
A1: Nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []
Q2: How is nitromethaqualone excreted, and what does this suggest about its pharmacokinetic properties?
A2: Both humans and rats exhibit protracted excretion of nitromethaqualone metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of nitromethaqualone and its metabolites. []
Q3: What analytical techniques are effective for identifying and differentiating nitromethaqualone from its isomers and similar compounds?
A3: A combination of analytical techniques is crucial for accurate identification and differentiation of nitromethaqualone. These include:
- Gas-liquid chromatography (GLC): Provides distinct retention times for nitromethaqualone and its isomers. []
- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []
- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing nitromethaqualone from structurally similar compounds. []
Q4: What is the structural characterization of nitromethaqualone?
A4: Nitromethaqualone is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)




![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)






